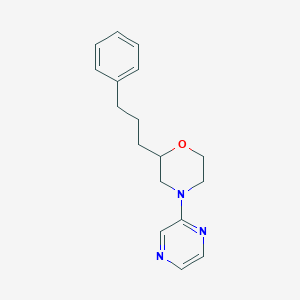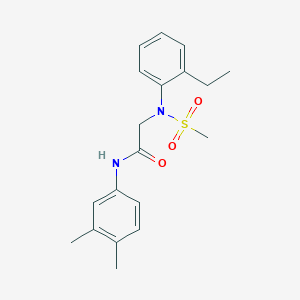
N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DPEG, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DPEG is a small molecule inhibitor that has been found to target specific proteins in the human body, making it a promising candidate for the development of new drugs.
作用機序
N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide exerts its therapeutic effects by binding to specific proteins and inhibiting their activity. For example, N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide binds to the active site of HDAC6 and prevents it from deacetylating its substrates. This leads to an accumulation of acetylated proteins, which can have a therapeutic effect in cancer. Similarly, N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide binds to tau and prevents it from forming toxic aggregates, which can have a therapeutic effect in Alzheimer's disease.
Biochemical and Physiological Effects:
N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have several biochemical and physiological effects. For example, N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to induce cell death in cancer cells by promoting the accumulation of acetylated proteins. N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been found to reduce the formation of toxic aggregates of tau in Alzheimer's disease. In addition, N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have anti-inflammatory effects, which can be beneficial in several diseases.
実験室実験の利点と制限
One of the major advantages of using N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its specificity. N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to selectively inhibit specific proteins, making it a valuable tool for studying their function. However, one of the limitations of using N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide is its potential toxicity. N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to induce cell death in some cell lines, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One of the potential applications of N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide is in the development of new cancer therapies. N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to be a potent inhibitor of HDAC6, which is involved in the progression of several types of cancer. Another potential application of N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide is in the development of new Alzheimer's disease therapies. N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to inhibit the formation of toxic aggregates of tau, which is implicated in the development of Alzheimer's disease. In addition, further research is needed to better understand the potential toxicity of N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide and to develop strategies to minimize its toxicity.
合成法
The synthesis of N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps. The first step involves the reaction of 3,4-dimethylbenzoyl chloride with 2-ethylbenzylamine to form N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)glycinamide. This intermediate is then reacted with methanesulfonyl chloride to yield N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, which is the final product.
科学的研究の応用
N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of several proteins that play a key role in various diseases. For example, N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in the progression of cancer. N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been found to inhibit the activity of the protein tau, which is implicated in the development of Alzheimer's disease.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-5-16-8-6-7-9-18(16)21(25(4,23)24)13-19(22)20-17-11-10-14(2)15(3)12-17/h6-12H,5,13H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWWZOIJYVDQHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2=CC(=C(C=C2)C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B6038228.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}propanamide](/img/structure/B6038232.png)
![1-acetyl-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B6038241.png)
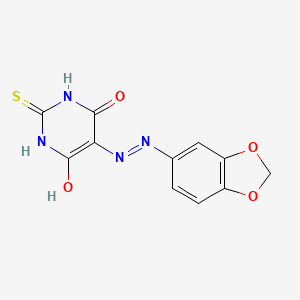
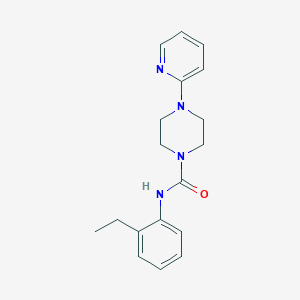
![2-methoxy-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6038265.png)
![3-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}phenol](/img/structure/B6038273.png)
![5-ethyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6038281.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide](/img/structure/B6038286.png)
![2-[3-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6038291.png)
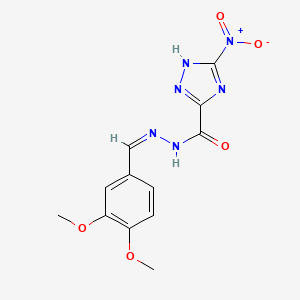
![methyl 4-{[7-(cyclopropylmethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]methyl}benzoate](/img/structure/B6038297.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-thiophenecarboxamide](/img/structure/B6038301.png)
